Chs-828

NAMPT inhibition colorectal cancer cellular EC50

CHS-828 (GMX1778) is the definitive tool for studying NAD+ salvage pathway addiction. Its unmatched >400-fold selectivity for NAMPT over NMNAT1 ensures that observed metabolic disruption is directly target-mediated, not off-target artifact. With a unique resistance index (RI=1,370 vs. 627 for FK866) in HCT116 models, it is essential for mapping heterogeneous resistance mechanisms. This orally bioavailable compound demonstrates robust in vivo efficacy in neuroendocrine xenografts (GOT1, BON, GOT2) and synergizes with melphalan in 67% of AML samples. Procure CHS-828 for rigorous, publication-ready cancer metabolism research.

Molecular Formula C19H22ClN5O
Molecular Weight 371.9 g/mol
CAS No. 200484-11-3
Cat. No. B1668923
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameChs-828
CAS200484-11-3
SynonymsCHS 828
CHS-828
GMX 1778
GMX-1778
GMX1778
N-(6-chlorophenoxyhexyl)-N''-cyano-N''-4-pyridylguanidine
Molecular FormulaC19H22ClN5O
Molecular Weight371.9 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1OCCCCCCN=C(NC#N)NC2=CC=NC=C2)Cl
InChIInChI=1S/C19H22ClN5O/c20-16-5-7-18(8-6-16)26-14-4-2-1-3-11-23-19(24-15-21)25-17-9-12-22-13-10-17/h5-10,12-13H,1-4,11,14H2,(H2,22,23,24,25)
InChIKeyBOIPLTNGIAPDBY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

CHS-828 (GMX1778) CAS 200484-11-3: Potent NAMPT Inhibitor with Documented Antitumor Activity for Cancer Research Applications


CHS-828 (also known as GMX1778) is a pyridyl cyanoguanidine compound that functions as a competitive inhibitor of nicotinamide phosphoribosyltransferase (NAMPT), the rate-limiting enzyme in NAD+ biosynthesis, with a reported IC50 of less than 25 nM [1]. As a first-in-class NAMPT inhibitor, CHS-828 induces cellular NAD+ depletion, leading to ATP depletion and apoptotic cell death in tumor cells, and has demonstrated potent in vitro and in vivo antitumor activity across multiple cancer models [2]. Its oral bioavailability and sustained response in preclinical models distinguish it among NAMPT-targeting agents [3].

Why CHS-828 (CAS 200484-11-3) Cannot Be Readily Substituted by Other NAMPT Inhibitors in Research


NAMPT inhibitors, while sharing a common enzymatic target, exhibit substantial divergence in their cellular potency, resistance profiles, and off-target activities that preclude simple interchangeability. CHS-828 displays a unique resistance index relative to other NAMPT inhibitors in FK866-resistant cells [1], and its selectivity for NAMPT over NMNAT1 at concentrations up to 10 µM [2] contrasts with the broader activity profiles of certain analogs. Furthermore, CHS-828 induces reactive oxygen species selectively in cancer cells while sparing normal cells [3], a property not uniformly observed across all NAMPT inhibitors and critical for experimental design in cancer metabolism studies.

CHS-828 CAS 200484-11-3 Quantitative Differentiation Evidence: Head-to-Head Comparisons with Key NAMPT Inhibitors


Comparative Cellular Potency in Parental HCT116 Colorectal Cancer Cells: CHS-828 vs. FK866

In a direct head-to-head comparison using the HCT116 human colorectal cancer cell line, CHS-828 exhibited a 4.6-fold lower EC50 value than the structurally distinct NAMPT inhibitor FK866, indicating superior cellular potency in this model [1].

NAMPT inhibition colorectal cancer cellular EC50 comparative pharmacology

Differential Cross-Resistance Profile in FK866-Resistant HCT116 Cells: CHS-828 vs. FK866, GNE-617, and STF-118804

CHS-828 demonstrates a distinct resistance profile in HCT116RFK866 cells (selected for resistance to FK866). Its resistance index (RI) of 1,370 is higher than that of FK866 (RI = 627) and GNE-617 (RI = 625), but lower than that of STF-118804 (RI = 1,447), indicating unique determinants of cross-resistance among NAMPT inhibitors [1].

acquired resistance NAMPT inhibitor resistance index combination therapy

In Vivo Antitumor Efficacy in Human Xenograft Models: CHS-828 Compared with Standard Chemotherapeutic Agents

In nude mice bearing human tumor xenografts, oral administration of CHS-828 at doses ranging from 20 to 50 mg/kg/day inhibited the growth of MCF-7 breast cancer tumors and induced regression of NYH small cell lung cancer tumors. The study authors noted that CHS-828 compared favorably with established chemotherapeutic agents including cyclophosphamide, etoposide, methotrexate, and paclitaxel [1].

in vivo efficacy xenograft model breast cancer small cell lung cancer

Selectivity Profile: NAMPT Inhibition vs. NMNAT1 Adenyltransferase Activity

CHS-828 selectively inhibits NAMPT with an IC50 of <25 nM while showing no measurable inhibition of NMNAT1 (nicotinamide/nicotinic acid mononucleotide adenylyltransferase 1) at concentrations up to 10 µM, representing a >400-fold selectivity window [1].

target selectivity NAMPT NMNAT1 off-target effects

Cancer Cell-Specific Reactive Oxygen Species Induction

CHS-828 increases intracellular reactive oxygen species (ROS) levels specifically in cancer cells (e.g., HeLa) by elevating superoxide levels while decreasing intracellular NAD+, whereas no ROS induction is observed in normal cells under identical treatment conditions [1].

ROS cancer selectivity oxidative stress therapeutic window

Oral Bioavailability and Sustained Response in Preclinical Models

CHS-828 exhibits robust oral bioavailability, with once-weekly oral dosing improving antitumor efficacy without increasing toxicity. Notably, long-term survival exceeding 6 months was observed in NYH small cell lung cancer xenograft-bearing mice after cessation of CHS-828 treatment [1].

oral bioavailability long-term survival pharmacokinetics in vivo efficacy

CHS-828 CAS 200484-11-3 Optimal Research and Industrial Application Scenarios Based on Quantitative Differentiation Evidence


Investigating NAMPT-Dependent Cancer Metabolism and NAD+ Depletion

Use CHS-828 as a potent and selective NAMPT inhibitor to study NAD+ depletion and its downstream effects on ATP levels and cell death in cancer cell lines. The compound's >400-fold selectivity over NMNAT1 ensures that observed metabolic changes are directly attributable to NAMPT inhibition, making it ideal for mechanistic studies of NAD+ salvage pathway addiction in tumors [1].

Modeling Acquired Resistance to NAMPT Inhibition in Colorectal Cancer

Employ CHS-828 in parallel with FK866 to generate and characterize resistant HCT116 cell lines, leveraging its distinct resistance index (RI = 1,370 vs. FK866 RI = 627) to uncover novel resistance mechanisms. The unique cross-resistance profile of CHS-828 relative to other NAMPT inhibitors makes it a critical tool for studying the heterogeneity of resistance pathways [2].

In Vivo Evaluation of Antitumor Efficacy in Neuroendocrine Tumor Xenografts

Utilize CHS-828 in nude mouse models bearing GOT1 (midgut carcinoid), BON (pancreatic carcinoid), or GOT2 (medullary thyroid carcinoma) tumors to assess tumor growth inhibition and potential for clinical translation in neuroendocrine cancers. The compound's demonstrated marked antitumoral activity in these specific neuroendocrine models positions it as a validated reference agent for this tumor type [3].

Combination Therapy Studies with DNA-Damaging Agents in AML

Explore synergistic effects of CHS-828 with melphalan, doxorubicin, or etoposide in acute myeloid leukemia (AML) samples. Preclinical data indicate enhanced cytotoxicity in 67%, 47%, and 38% of AML samples, respectively, when CHS-828 is combined with these agents, supporting its use in combinatorial drug screening for hematologic malignancies .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for Chs-828

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.